molecular formula C8H6BrNO4 B1291278 Methyl 3-bromo-4-nitrobenzoate CAS No. 126759-30-6

Methyl 3-bromo-4-nitrobenzoate

Cat. No.: B1291278
CAS No.: 126759-30-6
M. Wt: 260.04 g/mol
InChI Key: JZNGTPNMJBXBIJ-UHFFFAOYSA-N
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Description

Contextualizing Methyl 3-bromo-4-nitrobenzoate within Contemporary Organic Synthesis Research

This compound is a highly versatile compound that serves as a key intermediate and building block in modern organic synthesis. chemimpex.cominnospk.com Its utility is particularly noted in the preparation of a wide array of biologically active molecules, including novel pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The unique arrangement of its functional groups enhances its reactivity, making it an efficient precursor for creating complex chemical structures. chemimpex.com Researchers leverage this compound to develop derivatives tailored for specific applications, especially in the field of medicinal chemistry for drug discovery initiatives targeting diseases like cancer and bacterial infections. chemimpex.com Its role as a foundational component allows for the streamlined synthesis of more intricate molecules, bridging the gap between basic raw materials and high-value fine chemicals. innospk.com

Significance of Bromine and Nitro Substituents in Aromatic Reactivity

The chemical behavior of this compound is largely dictated by the presence and positioning of its bromine and nitro substituents on the aromatic ring. Both the bromo and nitro groups are electron-withdrawing, a characteristic that significantly influences the molecule's reactivity. rsc.orgmsu.edu This electron-withdrawing nature decreases the electron density of the benzene (B151609) ring, making it more susceptible to nucleophilic attack. rsc.org

These substituents, particularly the nitro group, are known to be potent activators for nucleophilic aromatic substitution (SNAr) reactions. rsc.orgstackexchange.com In this mechanism, the nitro group helps to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the ring. stackexchange.com Both bromine and nitro groups can function as mobile leaving groups, or nucleofuges, in such reactions. rsc.org Studies on related molecules like 4-bromo-5-nitrophthalonitrile have shown that the bromine atom is often more readily replaced than the nitro group, a selectivity that allows for sequential and controlled substitutions to build complex asymmetric molecules. rsc.orgresearchgate.net The presence of these specific substituents thus renders the aromatic system highly activated for a range of synthetic transformations. rsc.org

Overview of Ester Functionality in Chemical Transformations

The methyl ester group (–COOCH₃) is a pivotal functional group in organic chemistry, prized for its versatility in synthesis. solubilityofthings.comnumberanalytics.com Esters are derived from carboxylic acids by replacing the acidic proton with an alkyl or aryl group. ebsco.comwikipedia.org This functional group can participate in a wide variety of important chemical reactions. solubilityofthings.comlibretexts.org

Key transformations involving esters include:

Hydrolysis: Esters can be cleaved back to their parent carboxylic acid and alcohol. This can be achieved under acidic conditions, which is a reversible equilibrium-driven process, or under basic conditions (saponification), which is an irreversible reaction that produces a carboxylate salt. wikipedia.orglibretexts.org

Transesterification: This reaction involves the exchange of the alkoxy group of an ester with a different alkoxy group from another alcohol, useful for synthesizing different ester variants. numberanalytics.com

Claisen Condensation: In this carbon-carbon bond-forming reaction, two ester molecules react to form a β-keto ester, a valuable synthetic intermediate. solubilityofthings.comwikipedia.org

Reduction: Esters can be reduced using hydride reagents to form primary alcohols or, under certain conditions, aldehydes. libretexts.org

Reaction with Grignard Reagents: Esters react with an excess of Grignard reagents to produce tertiary alcohols. wikipedia.org

The relative stability of the ester group makes it easy to work with and suitable as a functional group in molecules undergoing other transformations. libretexts.org

Historical Trajectory and Emerging Research Directions for Substituted Benzoate (B1203000) Esters

Substituted benzoate esters have long been fundamental components in organic chemistry, with applications ranging from fragrances and flavorings to the production of polymers like polyesters. ebsco.comwikipedia.org Their synthesis and reactions are core topics in the study of organic chemistry.

Emerging research continues to find new applications and investigative uses for this class of compounds. One significant area is in the study of biocatalysis, where substituted esters are used as probes to understand enzyme mechanisms. emerginginvestigators.orgsemanticscholar.org For instance, studies using para-substituted nitrophenyl benzoate esters and the Hammett linear free-energy relationship have provided mechanistic insights into the enzymatic hydrolysis by enzymes like lipase (B570770) and trypsin. emerginginvestigators.orgsemanticscholar.org Furthermore, there is a growing demand for these intermediates in the development of novel therapeutic agents and advanced materials. innospk.com As research progresses, there is also an increased focus on developing greener and more efficient synthetic routes to these valuable compounds, aiming to reduce their environmental impact while maintaining their relevance in cutting-edge research and industry. innospk.com

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 126759-30-6 chemimpex.comchemicalbook.comchemsrc.com
Molecular Formula C₈H₆BrNO₄ chemimpex.comcymitquimica.combldpharm.com
Molecular Weight 260.04 g/mol chemimpex.comcymitquimica.com
Appearance White to yellow powder chemimpex.com
Melting Point 72-77 °C chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNGTPNMJBXBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618305
Record name Methyl 3-bromo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126759-30-6
Record name Methyl 3-bromo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3 Bromo 4 Nitrobenzoate

Regioselective Synthesis Strategies and Challenges

Achieving the desired 1-bromo-2-nitro-5-methoxycarbonyl substitution pattern on the aromatic ring of Methyl 3-bromo-4-nitrobenzoate presents a significant regiochemical challenge. The directing effects of the substituents must be carefully considered and manipulated throughout the synthetic sequence.

Multi-step Synthesis Approaches for Positional Control

A common and effective strategy for synthesizing this compound involves a multi-step approach starting from readily available precursors. One logical pathway begins with 3-bromobenzoic acid. The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Nitration of 3-bromobenzoic acid would likely lead to a mixture of isomers, making this a less ideal direct route.

A more controlled synthesis often commences with a precursor that allows for the strategic introduction of the required functional groups. A plausible retrosynthetic analysis suggests that 3-bromo-4-nitrobenzoic acid is a key intermediate, which can then be esterified to yield the final product.

One effective multi-step synthesis of 3-bromo-4-nitrobenzoic acid starts from toluene. The process involves the following key transformations:

Nitration of Toluene: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of ortho- and para-nitrotoluene.

Separation of Isomers: The ortho- and para-nitrotoluene isomers are separated.

Oxidation: The para-nitrotoluene is then oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to form 4-nitrobenzoic acid.

Bromination: The final step in forming the carboxylic acid precursor is the bromination of 4-nitrobenzoic acid. The nitro group is a strong deactivating and meta-directing group, while the carboxylic acid is also meta-directing. However, in this case, the bromine will add to the position meta to the nitro group, which is also ortho to the carboxylic acid group, yielding 3-bromo-4-nitrobenzoic acid.

An alternative route to the precursor 4-bromobenzoic acid involves the Friedel-Crafts acylation of bromobenzene, followed by oxidation. rsc.orgresearchgate.net Nitration of 4-bromobenzoic acid then yields the desired 3-bromo-4-nitrobenzoic acid. rsc.orgresearchgate.net

Table 1: Illustrative Multi-step Synthesis Pathway for 3-bromo-4-nitrobenzoic acid

StepStarting MaterialReagents and ConditionsProduct
1TolueneHNO₃, H₂SO₄o-Nitrotoluene and p-Nitrotoluene
2p-NitrotolueneKMnO₄, H₂SO₄, Heat4-Nitrobenzoic acid
34-Nitrobenzoic acidBr₂, FeBr₃3-Bromo-4-nitrobenzoic acid

Directed Ortho-Metalation (DoM) and its Application to Nitrobenzoates

Directed Ortho-Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophile to introduce a variety of functional groups with high precision.

Examples of effective DMGs include amides, ethers, and carbamates. wikipedia.org The application of DoM to nitrobenzoates, however, presents challenges. The strongly electron-withdrawing nitro group can interfere with the lithiation step, and the ester functionality can be susceptible to nucleophilic attack by the organolithium reagent.

Despite these challenges, with careful selection of the directing group, organolithium reagent, and reaction conditions, DoM can potentially be applied. For instance, a protected carboxylic acid or a precursor that can be later converted to the methyl ester could be employed. The nitro group itself is not a classical DMG, and its presence significantly deactivates the ring towards deprotonation. Therefore, a stronger directing group would be necessary to overcome this deactivation and achieve selective ortho-lithiation. Research in this specific application to nitrobenzoates for the synthesis of this compound is an area for further exploration.

Esterification Techniques for Carboxylic Acid Precursors

Once the key intermediate, 3-bromo-4-nitrobenzoic acid, is synthesized, the final step is its conversion to the corresponding methyl ester. Several standard and advanced esterification methods can be employed.

The Fischer-Speier esterification is a classic and widely used method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst. researchgate.net The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol in this case) is often used, or the water formed during the reaction is removed.

A typical procedure involves refluxing a solution of 3-bromo-4-nitrobenzoic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.nettruman.edu

Table 2: Typical Conditions for Fischer Esterification of 3-bromo-4-nitrobenzoic acid

Carboxylic AcidAlcoholCatalystConditionsProduct
3-bromo-4-nitrobenzoic acidMethanol (excess)Concentrated H₂SO₄Reflux, 1-4 hoursThis compound

The yield of the Fischer esterification can be affected by the purity of the starting carboxylic acid, with the presence of water potentially hindering the reaction. truman.edu

An alternative and often higher-yielding method for esterification involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol. This two-step process avoids the equilibrium limitations of the Fischer esterification.

The 3-bromo-4-nitrobenzoic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 3-bromo-4-nitrobenzoyl chloride. The resulting acid chloride is then reacted with methanol to produce this compound. This reaction is typically rapid and proceeds at or below room temperature.

Table 3: Acid Chloride Route for the Synthesis of this compound

StepStarting MaterialReagents and ConditionsIntermediate/Product
13-bromo-4-nitrobenzoic acidThionyl chloride (SOCl₂), Reflux3-bromo-4-nitrobenzoyl chloride
23-bromo-4-nitrobenzoyl chlorideMethanol (CH₃OH)This compound

This method is particularly useful when the carboxylic acid is sensitive to the strongly acidic conditions of the Fischer esterification or when higher yields are required.

Green Chemistry Principles in the Synthesis of Halogenated Nitrobenzoates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of halogenated nitrobenzoates, which often involves hazardous reagents and solvents, is an area where the application of these principles is particularly important.

Key areas for implementing greener approaches in the synthesis of this compound include:

Safer Solvents and Reagents: Traditional nitration and halogenation reactions often employ corrosive acids and hazardous solvents. Research into alternative, less hazardous reagents and the use of greener solvents, such as water or ionic liquids, is an active area of investigation. researchgate.net For instance, the use of solid-supported reagents or catalysts can simplify purification and reduce waste. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The acid chloride route, for example, has a lower atom economy than the direct Fischer esterification due to the generation of HCl and SO₂ as byproducts.

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Developing efficient and recyclable catalysts for nitration and halogenation reactions is a key goal in green chemistry. rsc.orgtaylorfrancis.com For example, vanadium and molybdenum complexes have been used as catalysts for oxidative halogenation reactions using halide salts and hydrogen peroxide, with water as the only byproduct. rsc.org

Renewable Feedstocks: While the synthesis of aromatic compounds from renewable feedstocks is still a developing field, it represents a long-term goal for sustainable chemical production.

Recent developments in green chemistry have explored enzymatic and biocatalytic methods for nitration and other transformations, offering the potential for highly selective and environmentally benign synthetic routes. researchgate.net

Solvent-Free or Environmentally Benign Solvent Systems

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. acs.org In the synthesis of aromatic compounds like this compound, this can be achieved through solvent-free methodologies or the substitution of traditional solvents with environmentally benign alternatives.

Solvent-free reactions, often facilitated by microwave irradiation, represent a significant advancement in sustainable synthesis. nih.govresearchgate.net Exposing neat reactants to microwaves can dramatically shorten reaction times and increase yields by enabling rapid and uniform heating. researchgate.net For key transformations such as bromination and nitration, solid-supported reagents on mineral oxides like alumina (B75360) or silica (B1680970) can be employed. researchgate.net This approach not only eliminates the need for a solvent but also can enhance reactivity and selectivity. researchgate.net For instance, a plausible solvent-free approach for a precursor could involve the microwave-assisted reaction of an aromatic substrate with a solid-supported brominating agent.

When a solvent is necessary, environmentally benign options are preferred. These include water, supercritical fluids, and ionic liquids. nih.gov Water is an ideal green solvent due to its non-toxicity and availability, and its use is increasingly explored for reactions like the reduction of nitroaromatics. acs.org Ionic liquids, which are salts that are liquid at low temperatures, are particularly noteworthy for their negligible vapor pressure, thermal stability, and potential for recyclability. researchgate.net They can act as both solvent and catalyst, and their properties can be tuned by altering the cation and anion combination. researchgate.net For example, an ionic liquid like 1,3-disulfonic acid imidazolium (B1220033) nitrate (B79036) has been used as a nitrating agent for the ipso-nitration of arylboronic acids without the need for additional solvents or catalysts. organic-chemistry.org

The table below compares conventional and green solvent systems for key reaction types relevant to the synthesis of this compound.

Reaction TypeConventional SolventGreen Alternative(s)Key Advantages of Green Alternative
NitrationConcentrated Sulfuric Acid/Nitric AcidIonic Liquids, Solvent-Free (HOTf catalyst) organic-chemistry.orgReduced acid waste, potential for catalyst recycling, milder conditions. organic-chemistry.org
BrominationHalogenated Solvents (e.g., Dichloromethane, Carbon Tetrachloride)Water (with H₂O₂), Ionic Liquids, Solvent-Free (Microwave) researchgate.netAvoids toxic and environmentally harmful solvents, in-situ reagent generation. researchgate.net
EsterificationToluene, Tetrahydrofuran (B95107) (THF)Supercritical CO₂, No solvent (catalytic)Reduced VOC emissions, ease of product separation.

Catalyst Development for Sustainable Production

Sustainable production heavily relies on the development of advanced catalysts that are highly efficient, selective, and reusable. For the synthesis of nitroaromatic compounds, a key structural feature of this compound, significant research has focused on moving away from traditional stoichiometric reagents to catalytic systems. rsc.org Heterogeneous catalysts are particularly favored in green chemistry because they can be easily separated from the reaction mixture by filtration, minimizing waste and allowing for catalyst recycling. mdpi.com

Recent developments include the use of metal oxide nanocomposites and nanocatalysts. For example, cobalt oxides supported on materials like porous carbon or nano silica have demonstrated exceptional catalytic activity and durability in the reduction of nitroaromatics. mdpi.com Gold-based nanocatalysts have also attracted wide attention for this transformation due to their unique properties compared to conventional metal-based catalysts. nih.gov These catalysts often exhibit high specific surface areas, which enhances their efficiency, and the support material can protect the active nanoparticles, leading to sustained performance over multiple cycles. acs.orgmdpi.com

In the context of nitration, solid acid catalysts and novel catalytic systems aim to replace the hazardous mixed acid (sulfuric and nitric acid) process. nih.gov For example, trifluoromethanesulfonic acid has been shown to catalyze electrophilic aromatic nitration efficiently, even under solvent-free conditions. organic-chemistry.org The development of catalysts that can function under milder conditions, reduce the generation of byproducts, and be easily recovered for reuse is a central goal for the sustainable production of this compound and related fine chemicals. nih.gov

Catalyst TypeExampleTarget ReactionSustainability Advantages
Supported NanocatalystsCobalt Oxide on Porous Carbon (Co₃O₄/PC) mdpi.comNitroaromatic ReductionHigh efficiency, robust, easily separable and recyclable. mdpi.com
Noble Metal NanocatalystsGold (Au) Nanoparticles nih.govNitroaromatic ReductionHigh catalytic activity, potential for unique selectivity. nih.gov
Strong Acid CatalystsTrifluoromethanesulfonic Acid (HOTf) organic-chemistry.orgAromatic NitrationEnables solvent-free conditions, high yields, rapid reaction. organic-chemistry.org
Palladium CatalystsPd-based complexesTransformation of aryl halides to nitroaromatics organic-chemistry.orgBroad substrate scope, excellent functional group compatibility. organic-chemistry.org

Atom Economy and Waste Minimization in Reaction Design

Atom economy (AE) is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.org It provides a theoretical measure of how little waste a reaction generates. The calculation is:

% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org

Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they minimize the formation of byproducts. primescholars.com In contrast, substitution and elimination reactions often have poor atom economy because significant portions of the reactant molecules are discarded as waste. primescholars.com

Designing a synthetic route for this compound with high atom economy requires careful selection of each chemical transformation. A plausible, though not necessarily optimized, linear synthesis starting from 4-methylbenzoic acid is analyzed below to illustrate the concept.

Hypothetical Synthesis Pathway and Atom Economy Analysis:

Nitration: 4-methylbenzoic acid is nitrated to form 4-methyl-3-nitrobenzoic acid.

Bromination: 4-methyl-3-nitrobenzoic acid is brominated to form 3-bromo-4-methyl-3-nitrobenzoic acid (a hypothetical intermediate for this analysis). Note: A more common route involves different ordering of steps, but this serves to illustrate the calculation.

Esterification: The resulting acid is esterified to yield this compound.

The following table breaks down the atom economy for a hypothetical bromination step, a type of reaction often low in atom economy.

Atom Economy Calculation for a Hypothetical Bromination Step
Reactant 1Reactant 2Desired ProductByproduct
Compound Name4-methyl-3-nitrobenzoic acidBromine3-bromo-4-methyl-3-nitrobenzoic acidHydrogen Bromide
FormulaC₈H₇NO₄Br₂C₈H₆BrNO₄HBr
Formula Weight (g/mol)181.15159.81260.0480.91
% Atom Economy = [260.04 / (181.15 + 159.81)] x 100
% Atom Economy = 76.2%

This calculation shows that even with a 100% chemical yield, nearly 24% of the reactant mass is converted into the HBr byproduct, highlighting the inherent inefficiency of this substitution reaction from an atom economy perspective. primescholars.com To minimize waste, reaction design should prioritize pathways that maximize the incorporation of reactant atoms into the final product. acs.org

Convergent Synthesis Approaches and Efficiency Metrics

Beyond theoretical metrics like atom economy, a holistic assessment of a process's sustainability requires more comprehensive efficiency metrics. These metrics account for all materials used in a process, including solvents, reagents, and process aids, providing a more realistic view of waste generation. mdpi.com

Key efficiency metrics include:

E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, is the ratio of the mass of total waste produced to the mass of the desired product. A lower E-Factor indicates less waste and a greener process. acs.org

Process Mass Intensity (PMI): Favored by the pharmaceutical industry, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. acs.org The ideal PMI is 1, meaning no waste is generated.

Comparison of Green Chemistry Efficiency Metrics
MetricFormulaWhat It MeasuresIdeal Value
Atom Economy (AE)(MW of product / Σ MW of reactants) x 100% acs.orgTheoretical efficiency of reactant atom incorporation. acs.org100%
E-FactorTotal Mass of Waste / Mass of Product acs.orgActual waste generated per unit of product. acs.org0
Process Mass Intensity (PMI)Total Mass in Process / Mass of Product acs.orgOverall material efficiency of the entire process. acs.org1

Applying these metrics allows chemists to compare different synthetic routes quantitatively and identify areas for improvement, driving the design of more sustainable and economically viable manufacturing processes. nih.govmdpi.com

Purification and Isolation Techniques for High Purity Products

Achieving high purity is critical for chemical intermediates like this compound, as impurities can interfere with subsequent reactions or compromise the quality of the final product. innospk.com Recrystallization and column chromatography are two primary techniques used for the purification of solid organic compounds. illinois.eduquora.com

Recrystallization is a purification technique based on differences in solubility. illinois.edu The crude solid is dissolved in a minimum amount of a suitable hot solvent in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures. ma.edu Impurities, which are either insoluble in the hot solvent or soluble in the cold solvent, can be removed by filtration. As the hot, saturated solution cools slowly, the desired compound crystallizes, forming a purified solid lattice that tends to exclude the remaining soluble impurities. ma.edu The choice of solvent is crucial for effective purification.

Column Chromatography is a versatile separation technique used when recrystallization is ineffective, such as when impurities have similar solubility profiles to the product or when separating mixtures of compounds. quora.com In this method, a solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), typically silica gel or alumina. An eluting solvent (the mobile phase) carries the components down the column at different rates based on their differing affinities for the stationary and mobile phases, allowing for their separation into distinct fractions.

For nitroaromatic compounds, which are often stable crystalline solids, a combination of these techniques may be employed. google.com An initial purification might be achieved by recrystallization to remove the bulk of impurities, followed by column chromatography if necessary to achieve very high purity (e.g., >99%). illinois.edu The selection of the purification method depends on the nature of the compound, the types of impurities present, and the required final purity level.

Mechanistic Investigations of Reactivity and Transformations

Electrophilic Aromatic Substitution Reactions on the Nitrobenzoate Core

Electrophilic aromatic substitution (EAS) on the methyl 3-bromo-4-nitrobenzoate ring is significantly retarded due to the presence of two strong electron-withdrawing groups (EWGs), the nitro (-NO2) and the methyl ester (-COOCH3). wikipedia.orgcognitoedu.org These groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

Further bromination of this compound is a challenging reaction due to the deactivated nature of the ring. However, the regioselectivity of such a reaction can be predicted by analyzing the directing effects of the existing substituents.

Nitro Group (-NO2): This is a powerful deactivating group and a meta-director. youtube.com It withdraws electron density from the ring through both inductive and resonance effects, with the deactivation being most pronounced at the ortho and para positions. youtube.com

Methyl Ester Group (-COOCH3): This is also a deactivating, meta-directing group. wikipedia.org It withdraws electrons from the ring, primarily through a resonance effect, which destabilizes the intermediates formed from ortho and para attack by an electrophile.

Bromo Group (-Br): Halogens are an exception among deactivating groups as they are ortho, para-directors. organicchemistrytutor.com While they withdraw electron density inductively (deactivating effect), they can donate electron density through resonance, which stabilizes the cationic intermediate (sigma complex) during ortho and para attack.

In this compound, the positions are influenced as follows:

Position 2 is ortho to the bromo group and meta to the nitro group.

Position 5 is meta to the bromo group and ortho to the nitro group.

Position 6 is para to the bromo group and ortho to the ester group.

Considering the powerful meta-directing influence of the nitro group and the ester group, and the ortho, para-directing nature of the bromo group, the position of any subsequent electrophilic attack is complex. The strong deactivation of the ring makes such reactions generally unfavorable.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of a strong electron-withdrawing nitro group positioned para to the bromine atom makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism. The electron-withdrawing group is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. stackexchange.comechemi.com

In this compound, the bromine atom is an excellent leaving group in SNAr reactions. The nitro group at the para position (C4) effectively delocalizes the negative charge of the Meisenheimer complex formed when a nucleophile attacks the carbon atom bearing the bromine (C3). stackexchange.com This stabilization of the intermediate significantly facilitates the displacement of the bromide ion.

Displacement of the nitro group is also a possibility, though generally less common than halogen displacement. The viability of the nitro group as a leaving group depends on the specific nucleophile and reaction conditions.

Reduction Chemistry of the Nitro Group

The nitro group is one of the most readily reducible functional groups in aromatic compounds. wikipedia.org A variety of reducing agents can be employed to convert the nitro group into an amino group, which is a valuable transformation in the synthesis of pharmaceuticals and other fine chemicals. jsynthchem.com

A key challenge in the reduction of this compound is the selective reduction of the nitro group without affecting the methyl ester functionality. While powerful reducing agents might reduce both groups, specific methods have been developed for chemoselective nitro reduction.

One effective method involves the use of sodium borohydride (B1222165) (NaBH4) in the presence of iron(II) chloride (FeCl2). thieme-connect.com This system has demonstrated high chemoselectivity, providing the desired amino derivatives in excellent yields while leaving the ester group intact. thieme-connect.com The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. thieme-connect.com

Table 1: Selective Reduction of Substituted Nitroarenes to Anilines Using NaBH4-FeCl2. thieme-connect.com
SubstrateProductYield (%)
Methyl 4-nitrobenzoateMethyl 4-aminobenzoate93
Ethyl 4-nitrobenzoateEthyl 4-aminobenzoate96
Methyl 3-nitrobenzoateMethyl 3-aminobenzoate91
Methyl 2-nitrobenzoateMethyl 2-aminobenzoate85
Methyl 5-nitropyridine-2-carboxylateMethyl 5-aminopyridine-2-carboxylate92

Hydrolysis and Transesterification Reactions of the Methyl Ester

The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 3-bromo-4-nitrobenzoic acid. This reaction can be catalyzed by either acid or base. quora.com

Acid-catalyzed hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. quora.com

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. study.com The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. study.com

Transesterification is the process of converting one ester into another. For this compound, this can be achieved by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting the methyl ester with an excess of ethanol (B145695) would lead to the formation of ethyl 3-bromo-4-nitrobenzoate and methanol (B129727). ucla.edu The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion, following Le Chatelier's principle. tcu.edu

Radical Reactions and Their Potential in Functionalization

The radical chemistry of this compound is primarily dictated by the presence of the nitro and bromo substituents on the aromatic ring. These functional groups provide avenues for the initiation of radical processes, leading to a variety of potential transformations. Mechanistic investigations into related bromo-nitroaromatic compounds have elucidated key pathways that are likely applicable to this compound.

One of the principal mechanistic pathways involves the formation of a radical anion. The strongly electron-withdrawing nitro group makes the aromatic ring susceptible to one-electron reduction, which can be achieved through chemical reductants, electrochemical methods, or photoinduced electron transfer. This reduction results in the formation of a nitroaromatic radical anion.

Once formed, this radical anion is a key intermediate that can undergo further reactions. A significant transformation is the intramolecular electron transfer from the nitro group to the carbon-bromine bond, leading to the cleavage of this bond and the expulsion of a bromide ion. This process, known as dissociative electron transfer, results in the formation of an aryl radical. The rate of this dehalogenation is influenced by the relative positions of the nitro and bromo groups.

The resulting aryl radical is a highly reactive species that can participate in a variety of reactions, paving the way for the functionalization of the original molecule. The potential of these radical reactions in synthetic organic chemistry is substantial, offering pathways to create new chemical bonds and introduce diverse functional groups.

One notable application is in carbon-nitrogen (C-N) bond formation. For instance, a photochemical C-N coupling of aryl halides with nitroarenes, catalyzed by a Nickel(II) complex, has been demonstrated. nih.govresearchgate.net This reaction is believed to proceed through the generation of an aryl radical, which then couples with a nitrosoarene intermediate. nih.govresearchgate.net This methodology provides a valuable alternative to traditional cross-coupling reactions.

Another potential avenue for functionalization is through Atom Transfer Radical Addition (ATRA). In ATRA, a radical is generated from an organic halide and adds to an unsaturated compound, such as an alkene or alkyne. The resulting radical then abstracts a halogen atom from another molecule of the organic halide, propagating a chain reaction. While direct examples with this compound are not prevalent, the principle is well-established for other brominated compounds and represents a plausible functionalization strategy. nih.govnih.govrsc.org

Furthermore, the aryl radical intermediate could potentially be trapped by various radical acceptors to form new carbon-carbon (C-C) or carbon-heteroatom bonds. The field of photoredox catalysis has greatly expanded the scope of such reactions, enabling the generation of aryl radicals under mild conditions and their subsequent use in a wide array of coupling reactions. rsc.orgnih.govnih.gov

The following table summarizes hypothetical functionalization reactions of this compound based on the known reactivity of analogous compounds.

Reaction TypePotential Reagents/ConditionsPotential Product
C-N Coupling Ni(II) catalyst, light, amine sourceMethyl 3-amino-4-nitrobenzoate derivatives
Atom Transfer Radical Addition (ATRA) Alkene, radical initiator (e.g., AIBN) or photocatalystAdduct of the aryl radical to the alkene
Heck-type Coupling Alkene, Palladium catalyst, lightMethyl 3-alkenyl-4-nitrobenzoate
Reductive Dehalogenation H-donor (e.g., Bu₃SnH), radical initiatorMethyl 4-nitrobenzoate

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Detailed ¹H NMR and ¹³C NMR spectral data for Methyl 3-bromo-4-nitrobenzoate are not widely available in public spectral databases. The anticipated chemical shifts and splitting patterns can, however, be predicted based on the substituent effects on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the bromine atom, along with the ester group, would significantly influence the electronic environment of the aromatic protons and carbons, leading to distinct signals in the downfield region of the spectrum.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Assignment

To unambiguously assign the proton and carbon signals, especially in complex aromatic systems, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons, which helps in piecing together the complete molecular structure, including the placement of the substituents on the aromatic ring.

As with the 1D NMR data, specific experimental 2D NMR data for this compound is not readily found in publicly accessible literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

Nitro group (NO₂): Strong asymmetric and symmetric stretching vibrations.

Ester group (C=O): A strong absorption band for the carbonyl stretch.

Aromatic ring (C=C): Characteristic stretching vibrations.

C-Br bond: A stretching vibration in the fingerprint region.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass would confirm its elemental composition (C₈H₆BrNO₄), distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates the components of a mixture before their detection by mass spectrometry. This method would be invaluable for assessing the purity of a this compound sample and for identifying and quantifying any impurities, such as starting materials or side-products from its synthesis. The mass spectrum of the pure compound would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would be characteristic of its structure, showing losses of fragments such as the methoxy group (-OCH₃) or the nitro group (-NO₂).

Despite the utility of these techniques, publicly available mass spectral data for this compound is currently limited.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

No specific experimental UV-Visible absorption data for this compound, including details on its maximum absorbance (λmax), molar absorptivity, or the specific electronic transitions (e.g., π→π, n→π), is available in the reviewed sources. A comprehensive analysis of its optical properties requires such empirical data.

X-ray Crystallography for Solid-State Structure Determination

A solved crystal structure for this compound has not been found in open crystallographic databases. Consequently, a detailed discussion of its solid-state characteristics, including crystal system, space group, and precise unit cell dimensions, is not possible.

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, a definitive analysis of the crystal packing and the specific intermolecular forces governing the supramolecular assembly of this compound cannot be provided.

Hydrogen Bonding Networks

While C−H···O interactions involving the nitro and ester groups are theoretically possible, the absence of crystallographic data prevents the identification and characterization of any specific hydrogen bonding networks, including donor-acceptor distances and angles.

π-Stacking Interactions

The presence of an aromatic ring suggests the potential for π-stacking interactions. However, without structural data, it is impossible to determine if such interactions exist in the solid state or to describe their geometry (e.g., face-to-face, parallel-displaced) and centroid-to-centroid distances.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the properties of organic molecules. By utilizing functionals like B3LYP combined with various basis sets, it is possible to accurately model the structure and electronic landscape of compounds such as Methyl 3-bromo-4-nitrobenzoate.

Optimized Geometries and Vibrational Frequencies

Once the optimized geometry is established, vibrational frequency calculations can be performed. These theoretical frequencies correspond to the various stretching, bending, and torsional motions within the molecule. By comparing these calculated frequencies with experimental data from infrared (IR) and Raman spectroscopy, a detailed assignment of the vibrational modes can be achieved. researchgate.netnih.gov Scaling factors are often applied to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, typically resulting in excellent agreement with experimental observations. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of molecular orbital theory, collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For aromatic nitro compounds, the electron-withdrawing nature of the nitro group typically lowers the energy of the LUMO, influencing the molecule's electronic transition properties and reactivity.

Electrostatic Potential Surface (MESP) Analysis

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For a molecule like this compound, the electronegative oxygen atoms of the nitro and carbonyl groups are expected to be regions of high negative potential, while the hydrogen atoms of the benzene (B151609) ring would exhibit a more positive potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This methodology is particularly useful for flexible molecules, allowing for the exploration of different rotational conformers and the determination of their relative populations in various environments, such as in solution. By simulating the molecule's behavior over nanoseconds, researchers can gain insights into its flexibility and the energetic barriers between different conformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity or other properties. QSAR models are built by developing mathematical equations that relate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to an observed activity. The electronic descriptors derived from DFT calculations, such as HOMO-LUMO energies and atomic charges, can serve as important parameters in the development of QSAR models for series of related compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govgithub.io The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. aps.org These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the inclusion of solvent effects. github.io For complex organic molecules, comparing calculated chemical shifts with experimental data can be a powerful tool for confirming structural assignments and elucidating stereochemistry. nih.gov

Applications in Advanced Chemical Research

Medicinal Chemistry Research: Precursor and Building Block Applications

In the field of medicinal chemistry, Methyl 3-bromo-4-nitrobenzoate is a highly valued precursor and building block for the synthesis of novel therapeutic agents. The strategic placement of its functional groups allows for a variety of chemical transformations, making it an essential component in the drug discovery and development pipeline.

Synthesis of Bioactive Compounds and Pharmaceuticals

This compound is a key starting material in the synthesis of a wide array of bioactive compounds and pharmaceuticals. Its structural isomers, such as methyl 2-bromo-4-nitrobenzoate and methyl 4-bromo-3-nitrobenzoate, are also recognized as crucial intermediates in organic synthesis, particularly in the creation of active pharmaceutical ingredients (APIs). innospk.com The presence of both a bromine atom and a nitro group allows for diverse chemical modifications, which is critical in the development of new drugs. innospk.com For instance, the bromine atom can be utilized in cross-coupling reactions to form new carbon-carbon bonds, while the nitro group can be reduced to an amine, providing a handle for further functionalization. This versatility makes it a valuable tool for medicinal chemists aiming to construct complex molecular architectures with potential therapeutic properties.

Development of Enzyme Inhibitors

While direct research on enzyme inhibitors synthesized from this compound is not extensively documented in publicly available literature, the structural motifs present in this compound are found in various classes of enzyme inhibitors. The nitroaromatic scaffold is a key feature in many biologically active molecules. For example, derivatives of nitrobenzoates have been investigated for their ability to inhibit certain enzymes. The strategic functionalization of the this compound core could potentially lead to the development of novel inhibitors for a range of enzymatic targets. Further research in this area could unveil new therapeutic agents that modulate enzyme activity.

Exploration of Potential Biological Activities in Derivatives

The modification of this compound has led to the discovery of derivatives with a range of biological activities. These studies highlight the potential of this scaffold in generating new leads for drug discovery.

Research has shown that derivatives of bromo-nitroaromatic compounds can exhibit significant biological effects. A notable example is Methyl 3-bromo-4,5-dihydroxybenzoate , a derivative of the parent compound, which has demonstrated potent anti-inflammatory activity. Studies have shown that this compound can attenuate inflammatory bowel disease by regulating TLR/NF-κB pathways. nih.govmdpi.com

In the realm of antibacterial research, various nitrobenzoate derivatives have been synthesized and evaluated for their antimicrobial and disinfectant properties. mdpi.com While specific studies on the antibacterial activity of direct derivatives of this compound are limited, the broader class of nitroaromatic compounds is known to possess antimicrobial properties.

The core structure of this compound is a valuable starting point for the synthesis of potential anticancer agents. Natural bromophenols, which share structural similarities, are known to have various biological activities, including anticancer effects. mdpi.com Researchers have synthesized methylated and acetylated derivatives of natural bromophenols and evaluated their antioxidant and anticancer activities. mdpi.com

Furthermore, related nitroimidazole derivatives have been synthesized and have shown promising anticancer activity against various cancer cell lines. arkat-usa.orgresearchgate.net These findings suggest that the bromo-nitro-aromatic scaffold of this compound is a promising platform for the development of new anticancer therapeutics.

Materials Science and Polymer Chemistry

The application of this compound extends beyond medicinal chemistry into the realms of materials science and polymer chemistry. The reactive functional groups on the aromatic ring make it a versatile monomer or intermediate for the synthesis of novel polymers and functional materials.

While specific examples of polymers synthesized directly from this compound are not widely reported, its potential is evident. The bromine atom can be used for polymerization reactions, such as polycondensation or cross-coupling polymerizations, to create polymers with tailored properties. The nitro group can be reduced to an amine, which can then be used to introduce other functionalities or to participate in polymerization reactions like polyamide formation. The development of new drugs and materials is a growing trend, and the adaptability of compounds like Methyl 4-bromo-3-nitrobenzoate ensures their relevance in cutting-edge research, including the creation of advanced materials. innospk.com For instance, a terahertz linear polarizer was developed using a single crystal of methyl 4-nitrobenzoate, a related compound, highlighting the potential of such molecules in optical materials. researchgate.net

Monomer Synthesis for Specialty Polymers

While direct polymerization of this compound is not a common application, its structure makes it a valuable precursor for the synthesis of specialized monomers. The functional groups can be chemically transformed to create bifunctional molecules suitable for step-growth polymerization, leading to specialty polymers like polyamides and polyesters with tailored properties.

For instance, the nitro group can be reduced to an amine (NH2), and the methyl ester can be hydrolyzed to a carboxylic acid (COOH). This transformation would yield 3-bromo-4-aminobenzoic acid. Such aminobenzoic acid derivatives are precursors to aramids (aromatic polyamides), which are known for their exceptional thermal stability and mechanical strength. Further chemical modifications, such as removing the bromine atom or converting it to another functional group, could precisely tune the properties of the resulting polymer. The synthesis of polymers from functionalized lactams, which can be derived from amino acids, is another area where derivatives of this compound could be relevant nih.gov.

Incorporation into Functional Materials with Specific Properties

The development of functional materials with specific optical, electronic, or thermal properties is a significant area of modern chemistry. Isomers and related structures of this compound are recognized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals that include advanced materials innospk.comnbinno.com. The high refractive index observed in its isomer, Methyl 4-bromo-3-nitrobenzoate, suggests that materials derived from these structures might possess interesting optical properties innospk.com.

Furthermore, nitroaromatic compounds are known for their electron-accepting properties, making them candidates for use in electronic materials. For example, single crystals of a related compound, methyl 4-nitrobenzoate, have been used to develop a terahertz linear polarizer, demonstrating how the arrangement of such molecules in a crystal can lead to useful material properties researchgate.net. The specific arrangement of the bromo and nitro substituents on this compound could be exploited to create materials with unique non-linear optical or charge-transport characteristics.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of solid-state structures with desired properties based on an understanding of these intermolecular forces mdpi.com. The functional groups on this compound make it an excellent candidate for studies in this field.

Design of Non-Covalent Interactions

The crystal structure and packing of materials derived from this compound are dictated by a variety of non-covalent interactions. The bromine atom is capable of forming halogen bonds, which are highly directional interactions between an electrophilic region on the halogen (a "σ-hole") and a nucleophile nih.govscispace.com. The oxygen atoms of the nitro group or the carbonyl of the ester group can act as halogen bond acceptors.

Additionally, the nitro group itself can participate in various interactions, including hydrogen bonds where the aromatic C-H groups act as donors and the nitro oxygens act as acceptors. The aromatic ring can engage in π-π stacking interactions, further stabilizing the crystal lattice. Research on related bromonitrobenzene derivatives has shown that the bromine atom can be involved in a diverse range of interactions, including Br···O, Br···Br, and Br···π contacts, which are crucial for the stabilization of the crystal structure nih.govscispace.com. The interplay of these different non-covalent forces determines the final supramolecular assembly.

Table 1: Potential Non-Covalent Interactions in the Crystal Structure of this compound

Interaction TypeDonor GroupAcceptor GroupSignificance in Crystal Packing
Halogen BondC-BrO (Nitro/Ester), BrDirectional control of molecular assembly
Hydrogen BondC-H (Aromatic)O (Nitro/Ester)Stabilization of the crystal lattice
π-π StackingBenzene (B151609) RingBenzene RingContributes to dense packing and stability
Dipole-DipoleC=O, NO₂C=O, NO₂Influences molecular orientation

Self-Assembly Processes in Crystal Structures

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. In the case of this compound, the combination of halogen bonding, hydrogen bonding, and π-stacking interactions directs the molecules to self-assemble into a specific three-dimensional crystal lattice.

Catalysis: Ligand Design and Organocatalysis

In the field of catalysis, this compound can serve as a precursor for the synthesis of specialized ligands for metal-catalyzed reactions or as a building block for organocatalysts. The electronic properties of ligands are crucial for controlling the activity and selectivity of a metal catalyst.

The bromo and nitro groups on the aromatic ring are both electron-withdrawing, which can significantly influence the electronic environment of a ligand derived from this molecule. For instance, a phosphine ligand attached to this aromatic scaffold would be more electron-deficient, which could enhance the catalytic activity of certain late transition metals. While not this exact molecule, research has shown that a para-nitrobenzoate ligand can significantly influence the relay of chiral information in gold-catalyzed reactions, highlighting the important role that substituted benzoate (B1203000) structures can play in catalysis.

The compound could also be a starting material for more complex chiral ligands or organocatalysts. For example, the reduction of the nitro group to an amine and subsequent reactions could introduce a chiral moiety, leading to a new class of catalysts for asymmetric synthesis.

Development of Advanced Organic Reagents and Intermediates

The most prominent application of this compound and its isomers is as an advanced intermediate in organic synthesis innospk.comnbinno.com. Its multifunctional nature allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals innospk.comnbinno.com.

The reactivity of its functional groups can be selectively addressed:

The Bromine Atom: This site is ideal for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds.

The Nitro Group: This group can be readily reduced to an amine, which then opens up a vast array of subsequent reactions, including diazotization, acylation, and the formation of amides or sulfonamides.

The Methyl Ester: This group can be hydrolyzed to a carboxylic acid, used in transesterification reactions, or converted to an amide.

The Aromatic Ring: The ring itself is activated for nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group.

This orthogonal reactivity allows chemists to perform sequential modifications to the molecule, building molecular complexity in a controlled manner. This versatility makes this compound a key component in multi-step synthetic pathways.

Future Directions and Emerging Research Avenues

Chemoenzymatic Synthesis of Methyl 3-bromo-4-nitrobenzoate and Derivatives

The intersection of chemical and enzymatic methodologies offers a promising green chemistry approach to synthesizing this compound and its derivatives. Biocatalysis, particularly through the use of enzymes like nitroreductases, presents an attractive alternative for transformations involving the nitro group. nih.govresearchgate.net Flavoenzymes such as nitroreductases are capable of reducing nitro compounds in aqueous conditions with high chemo- and regio-selectivity. nih.gov While often studied for the reduction of nitro groups to amines, the principles of enzymatic catalysis could be harnessed for other selective transformations. researchgate.netacs.org

Research in this area could explore the use of engineered enzymes to perform selective halogenation or esterification on a nitroaromatic precursor under mild conditions, potentially reducing the need for harsh reagents and protecting groups. Furthermore, photoenzymatic systems, which utilize light to drive enzymatic reactions, are an emerging field. For example, a system combining a nitroreductase with a photocatalyst like chlorophyll (B73375) has been shown to selectively reduce nitroarenes. nih.gov Adapting such systems could offer novel synthetic routes to derivatives of this compound, powered by visible light and operating under environmentally benign conditions. The challenge remains in discovering or engineering enzymes that are stable and active on the specific substrate and for the desired transformation.

Flow Chemistry and Continuous Processing for Scalable Production

The synthesis of nitroaromatic compounds, including this compound, often involves highly exothermic and hazardous nitration reactions. beilstein-journals.orgewadirect.com Traditional batch processing of these reactions presents significant safety risks and challenges in scalability. ewadirect.comvapourtec.com Flow chemistry, or continuous processing, has emerged as a superior alternative that offers enhanced safety, efficiency, and scalability. ewadirect.comnih.gov

In a continuous flow system, reagents are pumped through a network of tubes and mixed in a microreactor. thieme-connect.comeuropa.eu The small reactor volume and high surface-area-to-volume ratio allow for precise temperature control and highly efficient heat removal, which is critical for managing the exothermicity of nitration. nih.govthieme-connect.com This mitigates the risk of thermal runaways and the formation of explosive byproducts. vapourtec.com Continuous processing also allows for the safe handling of hazardous reagents and unstable intermediates. thieme-connect.com By adjusting parameters such as flow rate, temperature, and reagent stoichiometry, the reaction can be finely tuned to optimize yield and minimize by-product formation. vapourtec.comnih.gov This level of control leads to higher product quality and reproducibility compared to batch procedures. thieme-connect.com The scalability of flow chemistry is another key advantage; production can be increased by simply running the system for longer periods or by "scaling out" (running multiple systems in parallel), avoiding the complex and often problematic issues of scaling up batch reactors. nih.gov

Table 1: Advantages of Flow Chemistry for Nitrobenzoate Synthesis
ParameterBatch ProcessingFlow Chemistry / Continuous ProcessingReference
SafetyHigh risk of thermal runaway due to large reaction volume and poor heat transfer.Inherently safer due to small reaction volumes, superior heat exchange, and precise temperature control. nih.govthieme-connect.com
ScalabilityDifficult and non-linear scale-up process with significant safety reassessments required.Easily scalable by extending operation time or numbering-up reactors. vapourtec.comnih.gov
Process ControlDifficult to control temperature and mixing, leading to potential side reactions.Precise control over reaction parameters (temperature, residence time, stoichiometry) leading to higher selectivity. vapourtec.comthieme-connect.com
EfficiencyOften requires longer reaction times and extensive workup procedures.Improved reaction rates and throughput due to enhanced mass and heat transfer. nih.govthieme-connect.com

Photoredox Catalysis in Nitrobenzoate Transformations

Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, is a rapidly expanding field in organic synthesis that enables novel and previously challenging chemical transformations. The application of this technology to nitrobenzoate compounds could unlock new pathways for functionalization. The nitroaromatic scaffold can be activated by light, and there is precedent for photoexcited aromatic nitro groups participating in reactions.

For instance, photoredox catalysis could be employed to forge new carbon-carbon or carbon-heteroatom bonds at various positions on the this compound ring. Research has demonstrated that enzymatic photoredox catalysis can be used for the asymmetric C-alkylation of nitroalkanes, where light induces the formation of a radical that couples with a nitronate. nih.gov Adapting these principles to aromatic systems could allow for the direct functionalization of the molecule without requiring the substitution of the existing bromo or nitro groups. This could lead to the synthesis of complex derivatives that are difficult to access through traditional thermal methods. The direct photolysis of nitroaromatic compounds in aqueous solutions is also known to produce various intermediates, suggesting a rich potential for photochemical reactivity. nih.gov

Machine Learning and AI in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by providing predictive models that can accelerate reaction development and discovery. rjptonline.orgnih.gov For a target molecule like this compound, these computational tools can be applied in several impactful ways.

Firstly, ML algorithms can predict the outcome of a chemical reaction, including yield and the formation of byproducts, under a given set of conditions. rjptonline.org By training models on large datasets of known reactions, AI can identify trends and predict the applicability of a known reaction to a novel substrate. nih.gov This can save significant time and resources by reducing the number of trial-and-error experiments in the laboratory. For example, a model could predict the optimal nitrating agent and temperature for the synthesis of this compound to maximize yield and regioselectivity.

Secondly, AI can be used for reaction optimization. By exploring a multidimensional parameter space (e.g., temperature, concentration, catalyst), machine learning algorithms can suggest experimental conditions that are most likely to improve an existing chemical process. nih.govresearchgate.net This is particularly valuable for complex multi-step syntheses. There are already synergistic approaches combining machine learning with semi-empirical quantum mechanical calculations to achieve rapid and accurate prediction of reaction barriers for reactions involving nitro groups, such as the Nitro-Michael addition. bath.ac.uk

Finally, AI is being developed for retrosynthesis, where the model proposes a complete synthetic pathway from commercially available starting materials to a target molecule. This can help chemists discover novel and more efficient routes for the synthesis of this compound and its derivatives.

Table 2: Applications of AI/ML in the Synthesis of this compound
Application AreaDescriptionPotential ImpactReference
Reaction PredictionPredicting the major products, yields, and side reactions for a given set of reactants and conditions.Reduces experimental effort by prioritizing high-yielding reactions. rjptonline.orgnips.cc
Condition OptimizationUsing algorithms to identify optimal reaction parameters (temperature, solvent, catalyst) to maximize yield and selectivity.Accelerates process development and improves efficiency. nih.govresearchgate.net
Retrosynthesis PlanningGenerating novel and efficient synthetic routes from simple precursors to the target molecule.Enables the discovery of new, more economical, or sustainable synthetic pathways. nih.gov
Mechanism ElucidationAnalyzing reaction data to propose or validate mechanistic pathways.Deepens fundamental understanding and allows for more rational reaction design. nih.gov

Integration with Advanced Spectroscopic Techniques for In Situ Monitoring

A deeper understanding and finer control of the synthesis of this compound can be achieved by integrating advanced spectroscopic techniques for in situ monitoring. Real-time analysis of the reaction mixture provides immediate feedback on reaction kinetics, intermediate formation, and product conversion, allowing for dynamic control and optimization.

Techniques such as in situ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy can be coupled with synthesis reactors, particularly in flow chemistry setups. For example, in situ NMR has been successfully used to monitor the time-evolution of the formation of complex structures, providing detailed information on the consumption of reactants and the appearance of products. bham.ac.uk By tracking the concentration of species in real-time, chemists can precisely determine the optimal residence time in a flow reactor, identify the formation of transient intermediates, and detect the onset of side reactions. This data is invaluable for mechanistic studies and for developing robust and reproducible manufacturing processes. The combination of in situ monitoring with automated flow chemistry systems creates a powerful platform for high-throughput experimentation and rapid process optimization, ensuring consistent product quality and maximizing efficiency.

Q & A

Q. What are the optimized synthetic routes for Methyl 3-bromo-4-nitrobenzoate, and how can reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via nitration and esterification. A reported procedure involves reacting 3-bromo-4-nitrobenzoic acid with methanol under acidic conditions (e.g., sulfuric acid catalyst). Key parameters include temperature control (0°C to room temperature) and stoichiometric ratios to avoid over-esterification. details a protocol yielding 86% purity using column chromatography (50% EtOAc/hexane) and confirms the product via HRMS ([M + Na]+ m/z 251.9629/253.9605). Critical factors: solvent polarity, reaction time, and purification techniques.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer :
  • ¹H NMR : Look for the methyl ester singlet at δ 3.84 ppm and aromatic protons (e.g., H-2 at δ 8.10 ppm, J = 1.8 Hz).
  • ¹³C NMR : The ester carbonyl appears at δ 166.2 ppm, with aromatic carbons at δ 134.6 (C-2) and 130.3 (C-6).
  • HRMS : Confirm molecular ion peaks (m/z 251.9631/253.9610 for [M + Na]+).
  • IR : Strong C=O stretch at 1682 cm⁻¹.
    Cross-referencing these with ensures accurate structural assignment.

Q. How does the bromo substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The bromine at the meta position (relative to the nitro group) is moderately activated for NAS due to the electron-withdrawing nitro group at the para position. Reaction with amines or alkoxides typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C). Monitor progress via TLC (30% EtOAc/hexane, Rf ~0.30). highlights similar bromo-substituted benzoates undergoing substitution with amines, suggesting comparable reactivity.

Advanced Research Questions

Q. What computational methods can predict regioselectivity in further functionalization of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and frontier molecular orbitals to identify reactive sites. The nitro group directs electrophiles to the ortho/para positions, while bromine influences steric and electronic effects. validates DFT for correlating molecular properties with reactivity, enabling prediction of substitution patterns. For example, meta-bromo sites may exhibit lower activation energy for NAS compared to para-nitro regions.

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) or ORTEP-III ( ) provides precise bond lengths and angles. For this compound, key metrics include C-Br (~1.89 Å) and C-NO₂ (~1.48 Å) bond lengths. Hydrogen-bonding networks ( ) can be analyzed using graph-set notation to interpret packing motifs. Refinement protocols (e.g., R-factor < 0.05) ensure accuracy.

Q. How should researchers address contradictory data in reaction outcomes (e.g., unexpected byproducts or low yields)?

  • Methodological Answer :
  • Step 1 : Verify purity of starting materials (HPLC or NMR).
  • Step 2 : Optimize solvent polarity (e.g., switch from DCM to DMF for NAS).
  • Step 3 : Use LC-MS to detect transient intermediates.
    For example, reports 86% yield under controlled conditions, while deviations may arise from trace moisture or incorrect stoichiometry. Contradictory results in bromine substitution (e.g., para vs. meta products) can arise from competing mechanistic pathways, resolved via kinetic isotope effects or DFT modeling.

Q. What strategies mitigate decomposition risks during storage of this compound?

  • Methodological Answer :
  • Storage : Argon atmosphere, desiccated at –20°C.
  • Stability Tests : Monitor via periodic ¹H NMR for ester hydrolysis (appearance of carboxylic acid proton at δ 12–13 ppm).
  • Handling : Avoid prolonged exposure to light (UV degradation). emphasizes similar nitroaromatics requiring inert conditions to prevent nitro group reduction or ester cleavage.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.